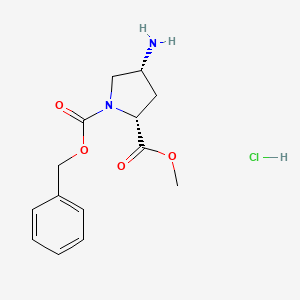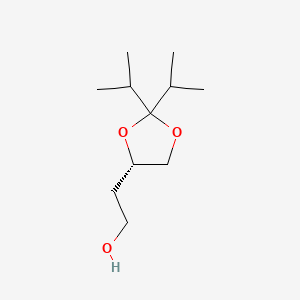![molecular formula C13H10N4S B596146 Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate CAS No. 141240-69-9](/img/structure/B596146.png)
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, also known as PBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PBTC is a heterocyclic compound that contains both a benzene ring and a triazole ring, which makes it an important intermediate in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is not fully understood. However, it has been suggested that Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate may act by inhibiting the activity of enzymes or by interfering with the synthesis of nucleic acids. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Effets Biochimiques Et Physiologiques
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, fungi, and viruses. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been shown to induce cell death in cancer cells and to inhibit the proliferation of cancer cells. In addition, Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has several advantages as a compound for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate is also stable under a wide range of conditions, which makes it useful in a variety of experimental settings. However, Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has some limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for research on Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate. One area of interest is the development of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another area of interest is the investigation of the mechanism of action of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to explore the potential toxicity of Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate and to develop methods for improving its solubility in water.
Méthodes De Synthèse
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate can be synthesized by the reaction of phenyl isothiocyanate and 1H-benzo[d][1,2,3]triazole-1-carboxylic acid in the presence of a base. The reaction takes place in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 80-100°C. The product is obtained in high yield and can be purified by recrystallization.
Applications De Recherche Scientifique
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has been extensively studied for its potential applications in various fields of scientific research. It has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate has also been investigated for its antimicrobial, anticancer, and antiviral properties.
Propriétés
IUPAC Name |
phenyl benzotriazole-1-carboximidothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13(18-10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-16-17/h1-9,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOQYZJKWVWVHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=N)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B596063.png)
![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)

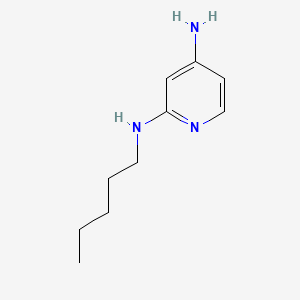
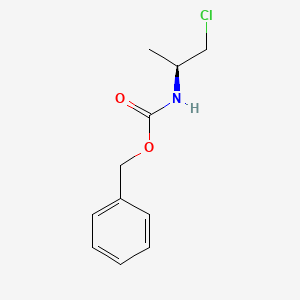
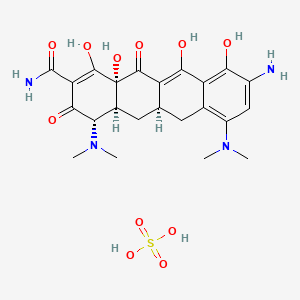
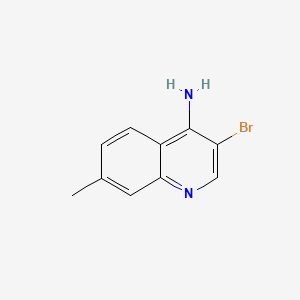
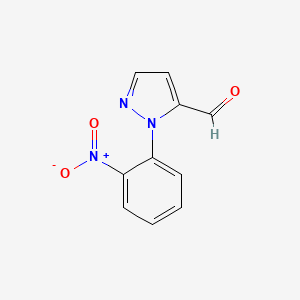
![7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione](/img/structure/B596074.png)
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
